REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[C:15](OC(=O)C)(=[O:17])[CH3:16]>S(=O)(=O)(O)O.[N+](C1C=CC=CC=1)([O-])=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:15](=[O:17])[CH3:16])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9] |f:1.2.3.4|
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
56
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the solution The mixture
|
Type
|
CUSTOM
|
Details
|
was reacted at 130° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the ethyl acetate phase over anhydrous magnesium sulfate overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate phase was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 58.2 g of colorless oily substance
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with 2N sodium hydroxide aqueous solution
|
Type
|
EXTRACTION
|
Details
|
After the extraction
|
Type
|
ADDITION
|
Details
|
by adding 5N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
by extracting with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the ethyl acetate phase was concentrated
|
Reaction Time |
27 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(C)=O)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |